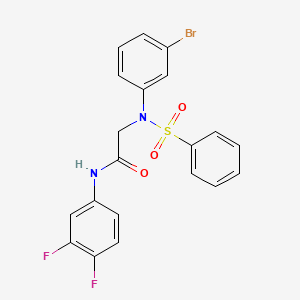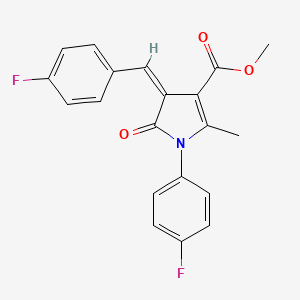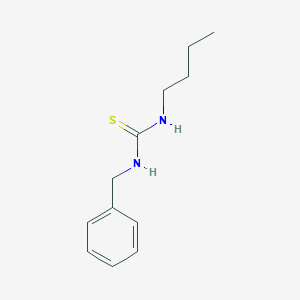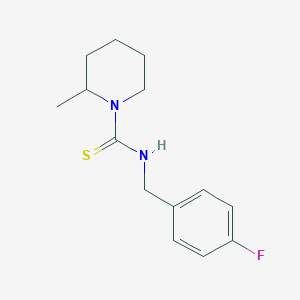
N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown great potential in the treatment of cancer. This compound was first synthesized in 2001 by scientists at Bayer Pharmaceuticals and has since been extensively studied for its anti-cancer properties.
Mechanism of Action
The mechanism of action of N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 involves the inhibition of several key proteins involved in cancer cell growth and proliferation. RAF kinase is a key protein in the MAPK/ERK signaling pathway, which is commonly activated in cancer cells. By inhibiting RAF kinase, this compound 43-9006 disrupts this pathway and suppresses tumor growth. Additionally, this compound 43-9006 inhibits VEGFR, which is involved in the formation of new blood vessels that supply nutrients to tumors. By inhibiting VEGFR, this compound 43-9006 can starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound 43-9006 has been shown to have anti-inflammatory effects and to reduce the risk of cardiovascular disease. However, these effects have not been extensively studied and more research is needed to fully understand the mechanisms behind them.
Advantages and Limitations for Lab Experiments
N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easier to study than larger proteins. Additionally, it has been extensively studied and its mechanism of action is well understood. However, this compound 43-9006 has limitations as well. It is not effective against all types of cancer, and some tumors may develop resistance to the drug over time.
Future Directions
There are several future directions for research on N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006. One area of research is the development of new drugs that target the same proteins as this compound 43-9006 but with improved efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound 43-9006. Finally, researchers are also exploring the use of this compound 43-9006 in combination with other drugs to improve its effectiveness against cancer.
Scientific Research Applications
N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several key proteins involved in cancer cell growth and proliferation, including RAF kinase and VEGFR. This inhibition leads to the suppression of tumor growth and the induction of cancer cell death.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrF2N2O3S/c21-14-5-4-6-16(11-14)25(29(27,28)17-7-2-1-3-8-17)13-20(26)24-15-9-10-18(22)19(23)12-15/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVHLZWQGMXDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4700856.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4700861.png)
![N-(2,3-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4700869.png)
![1-(2,4-dimethylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4700871.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4700880.png)
![N-(4-chlorophenyl)-2-({[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide](/img/structure/B4700892.png)
![ethyl [4-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B4700898.png)





![5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4700946.png)
![ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4700949.png)